molecular formula C18H20ClNO2 B3753865 4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide

4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide

Cat. No.: B3753865
M. Wt: 317.8 g/mol
InChI Key: CMDXTIVZXBRRHK-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide is an organic compound that features a chlorophenoxy group and a phenylethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide typically involves the following steps:

    Formation of 4-chlorophenoxybutanoic acid: This can be achieved by reacting 4-chlorophenol with butyric acid under acidic conditions.

    Amidation: The 4-chlorophenoxybutanoic acid is then reacted with 2-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and chlorophenoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The phenylethyl group may interact with hydrophobic pockets in proteins, while the chlorophenoxy group can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.

    4-(4-chlorophenoxy)-N-(2-phenylethyl)propionamide: Similar structure but with a propionamide group instead of a butanamide group.

Uniqueness

4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butanamide backbone provides a different spatial arrangement and flexibility compared to its analogs, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c19-16-8-10-17(11-9-16)22-14-4-7-18(21)20-13-12-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDXTIVZXBRRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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